Butyllithium

Catalog No.
S566451
CAS No.
109-72-8
M.F
C4H9Li
M. Wt
64.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyllithium

CAS Number

109-72-8

Product Name

Butyllithium

IUPAC Name

lithium;butane

Molecular Formula

C4H9Li

Molecular Weight

64.1 g/mol

InChI

InChI=1S/C4H9.Li/c1-3-4-2;/h1,3-4H2,2H3;/q-1;+1

InChI Key

DLEDOFVPSDKWEF-UHFFFAOYSA-N

SMILES

[Li+].CCC[CH2-]

Synonyms

bu-Li, butyllithium

Canonical SMILES

[Li+].CCC[CH2-]

Isomeric SMILES

[Li+].CCC[CH2-]

The exact mass of the compound Butyllithium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. It belongs to the ontological category of alkyllithium compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

n-Butyllithium (n-BuLi) is a foundational organolithium reagent, functioning simultaneously as a highly reactive nucleophile and a strong base with a conjugate acid pKa of approximately 50 [1]. Commercially supplied as a 1.5 to 2.5 M solution in hydrocarbon solvents like hexanes or cyclohexane, it exists primarily as a hexameric aggregate in non-polar media, which deaggregates into more reactive tetramers upon the addition of Lewis bases such as tetrahydrofuran (THF) or tetramethylethylenediamine (TMEDA) [2]. In procurement and process chemistry, n-BuLi is the default alkyllithium choice due to its optimal balance of high reactivity, manageable thermal stability, and cost-effectiveness. It is universally prioritized for standard metal-halogen exchange, directed ortho-metalation, and as the primary initiator for the industrial anionic polymerization of dienes and styrene [3].

Generic substitution among alkyllithium isomers or alternative organometallics frequently leads to process failure due to drastic differences in basicity, steric hindrance, and solvent compatibility. Replacing n-BuLi with tert-butyllithium (t-BuLi) to increase basicity introduces severe operational hazards, as t-BuLi is highly pyrophoric and rapidly cleaves ethereal solvents, making standard batch processing in THF at elevated temperatures impossible [1]. Conversely, substituting n-BuLi with lithium diisopropylamide (LDA) fails when nucleophilic addition or metal-halogen exchange is required, as LDA is strictly a non-nucleophilic base [2]. Furthermore, attempting to use sec-butyllithium (s-BuLi) as a direct drop-in for n-BuLi in polymerization can alter initiation kinetics; s-BuLi initiates faster in non-polar solvents due to lower aggregation, which changes the molecular weight distribution if the process was optimized for n-BuLi's slower, sigmoidal initiation profile [3].

Ethereal Solvent Stability and Processability

A critical procurement dimension for organolithiums is their stability in coordinating solvents. n-Butyllithium demonstrates manageable stability in tetrahydrofuran (THF), decomposing with a half-life of 23.5 hours at 0 °C [1]. In stark contrast, the more sterically hindered and basic tert-butyllithium (t-BuLi) rapidly cleaves THF, exhibiting a half-life of approximately 40 minutes even at the much colder temperature of -20 °C [2].

Evidence DimensionReagent half-life in THF
Target Compound Datan-BuLi: 23.5 hours at 0 °C
Comparator Or Baselinet-BuLi: ~40 minutes at -20 °C
Quantified Differencen-BuLi is exponentially more stable in THF at higher temperatures than t-BuLi.
ConditionsNeat THF solvent, temperature-controlled degradation tracking

n-BuLi allows for extended processing times and flow chemistry in standard ethereal solvents at standard cryogenic temperatures (-78 °C to 0 °C), avoiding the extreme cooling infrastructure required for t-BuLi.

Basicity vs. Nucleophilicity Profile

The selection between butyl isomers often hinges on the balance of basicity and nucleophilicity. n-Butyllithium possesses a conjugate acid pKa of approximately 50, making it a highly reactive primary carbanion and a potent nucleophile [1]. By comparison, tert-butyllithium has a higher pKa of approximately 53, functioning as a stronger, tertiary carbanion that acts primarily as a non-nucleophilic base due to steric bulk [2].

Evidence DimensionConjugate acid pKa and nucleophilicity
Target Compound Datan-BuLi: pKa ~50, highly nucleophilic
Comparator Or Baselinet-BuLi: pKa ~53, sterically hindered, non-nucleophilic
Quantified Differencet-BuLi is three orders of magnitude more basic but lacks the nucleophilicity of n-BuLi.
ConditionsStandard thermodynamic basicity scales

Buyers must select n-BuLi for nucleophilic additions and standard deprotonations, but must switch to t-BuLi or LDA if competitive nucleophilic attack on the substrate must be avoided.

Anionic Polymerization Initiation Kinetics

In the anionic polymerization of dienes and styrene in non-polar solvents, the aggregation state of the initiator dictates the kinetics. n-Butyllithium exists as a hexamer in cyclohexane, leading to a sigmoidal initiation curve where the initial rate is relatively slow and initiation is often incomplete before propagation begins [1]. In contrast, sec-butyllithium (s-BuLi) forms smaller aggregates (tetramers) in cyclohexane, resulting in a continuous, rapid initiation rate that provides tighter control over the molecular weight distribution [2].

Evidence DimensionInitiation kinetics in cyclohexane
Target Compound Datan-BuLi: Sigmoidal initiation, slower initial rate
Comparator Or Baselines-BuLi: Continuous, rapid initiation
Quantified Differences-BuLi initiates significantly faster than n-BuLi in purely non-polar media.
ConditionsIsoprene or styrene polymerization in cyclohexane without Lewis base additives

While n-BuLi is the cost-effective industrial standard for bulk elastomers, s-BuLi is procured specifically when synthesizing block copolymers that require extremely fast initiation in pure hydrocarbons to achieve narrow polydispersity.

Tunable Aggregation for Reactivity Control

The reactivity of n-Butyllithium can be dynamically tuned via its aggregation state. In pure hydrocarbon solvents like benzene or hexane, n-BuLi exists as a relatively stable hexamer (at 3M concentration). However, the addition of Lewis bases such as THF (at 1M) or TMEDA breaks these hexamers down into highly reactive tetramers or dimers [1]. This deaggregation significantly polarizes the Li-C bond and accelerates metalation rates [2].

Evidence DimensionAggregation number
Target Compound Datan-BuLi in alkanes: Hexamer
Comparator Or Baselinen-BuLi + THF/TMEDA: Tetramer or Dimer
Quantified DifferenceAddition of ethereal solvents or amines reduces the aggregation number from 6 to 4 (or 2), exponentially increasing kinetic basicity.
ConditionsSolution-phase NMR and diffusion-ordered spectroscopy (DOSY)

Procurement of n-BuLi alongside coordinating ligands allows chemists to dynamically tune the reagent's reactivity for difficult deprotonations without needing to purchase and handle more hazardous superbases.

Standard Metal-Halogen Exchange for API Synthesis

Because of its balanced nucleophilicity and superior stability in THF compared to t-BuLi, n-BuLi is the standard choice for converting aryl and alkyl bromides/iodides into reactive organolithium intermediates. This workflow is central to pharmaceutical and agrochemical manufacturing where controlled cryogenic processing is required[1].

Industrial Elastomer Production

n-BuLi is the primary, cost-effective initiator for the anionic polymerization of butadiene, isoprene, and styrene. While s-BuLi offers faster initiation in pure alkanes, n-BuLi is overwhelmingly preferred for bulk production of synthetic rubbers (e.g., SBS, SBR) due to its lower cost and sufficient control over molecular weight in industrial settings [2].

In Situ Generation of Sterically Hindered Bases

n-BuLi is the most efficient and economical reagent for generating widely used non-nucleophilic bases, such as Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LiHMDS). By deprotonating their corresponding secondary amines, buyers can utilize n-BuLi's basicity while eliminating its nucleophilicity for downstream enolate chemistry [3].

Directed Ortho-Metalation (DoM)

n-BuLi is highly effective for the regioselective functionalization of aromatics. When paired with directing groups and Lewis base additives (like TMEDA) to break down its hexameric structure into reactive tetramers, it provides the necessary kinetic basicity to deprotonate sp2 hybridized carbons without requiring the extreme hazards of t-BuLi [1].

Physical Description

Liquid

UNII

09W9A6B8ZC

GHS Hazard Statements

Aggregated GHS information provided by 180 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 55 of 180 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 125 of 180 companies with hazard statement code(s):;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (97.6%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (28.8%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (28.8%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (55.2%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

109-72-8

Wikipedia

N-butyllithium

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 2nd degree

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
Lithium, butyl-: ACTIVE

Dates

Last modified: 08-15-2023
Perez et al. Catalytic asymmetric carbon-carbon bond formation via allylic alkylations with organolithium compounds. Nature Chemistry, doi: 10.1038/nchem.1009, published online 13 March 2011 http://www.nature.com/nchem

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